N-(4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxoisoindolin-2-yl)propanamide N-(4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxoisoindolin-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14793064
InChI: InChI=1S/C19H16N4O3/c24-17(7-8-23-10-12-3-1-2-4-14(12)19(23)26)22-13-5-6-16-15(9-13)18(25)21-11-20-16/h1-6,9,11H,7-8,10H2,(H,22,24)(H,20,21,25)
SMILES:
Molecular Formula: C19H16N4O3
Molecular Weight: 348.4 g/mol

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxoisoindolin-2-yl)propanamide

CAS No.:

Cat. No.: VC14793064

Molecular Formula: C19H16N4O3

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxoisoindolin-2-yl)propanamide -

Specification

Molecular Formula C19H16N4O3
Molecular Weight 348.4 g/mol
IUPAC Name 3-(3-oxo-1H-isoindol-2-yl)-N-(4-oxo-3H-quinazolin-6-yl)propanamide
Standard InChI InChI=1S/C19H16N4O3/c24-17(7-8-23-10-12-3-1-2-4-14(12)19(23)26)22-13-5-6-16-15(9-13)18(25)21-11-20-16/h1-6,9,11H,7-8,10H2,(H,22,24)(H,20,21,25)
Standard InChI Key PNGJSCBQCWNLMW-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=CC4=C(C=C3)N=CNC4=O

Introduction

Structural Overview

The compound consists of two key moieties:

  • Quinazolinone Core: The 4-oxo group on the quinazolinone scaffold contributes to its chemical reactivity and potential biological activity. Quinazolinones are well-known for their pharmacological properties, including antioxidant, anticancer, and antimicrobial activities .

  • Isoindolinone Unit: This moiety is characterized by a cyclic imide structure (1-oxoisoindoline), often associated with bioactivity due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .

Molecular Formula: C18H16N4O3
Molecular Weight: Approximately 336.35 g/mol.

Synthesis Pathways

The synthesis of N-(4-oxo-3,4-dihydroquinazolin-6-yl)-3-(1-oxoisoindolin-2-yl)propanamide involves multi-step organic reactions, typically starting from anthranilic acid derivatives for the quinazolinone core and phthalic anhydride derivatives for the isoindolinone unit.

General Steps:

  • Formation of Quinazolinone: Anthranilic acid reacts with formamide or similar reagents under cyclization conditions to yield quinazolinone derivatives .

  • Introduction of Isoindolinone: Phthalic anhydride reacts with amines to form isoindolinone structures.

  • Coupling Reaction: The two moieties are linked via a propanamide spacer using peptide coupling agents like carbodiimides or through direct amidation reactions.

Spectroscopic Characterization

To confirm the compound's identity and purity:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR provide detailed information about hydrogen and carbon environments.

    • Expected shifts include signals for amide protons and aromatic hydrogens.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=336m/z = 336, corresponding to the molecular weight.

  • Infrared (IR) Spectroscopy:

    • Key peaks include:

      • νC=O\nu_{C=O}: ~1700 cm1^{-1} (carbonyl groups).

      • νNH\nu_{N-H}: ~3300 cm1^{-1}.

Computational Studies

Drug-likeness predictions using tools like SwissADME suggest satisfactory bioavailability parameters for related compounds .

Comparative Data Table

PropertyQuinazolinone MoietyIsoindolinone MoietyEntire Compound
Molecular FunctionalityAntioxidant, anticancerAntimicrobial, enzyme inhibitionCombined pharmacological properties
Key IR PeaksνC=O\nu_{C=O}: ~1700 cm1^{-1}νNH\nu_{N-H}: ~3300 cm1^{-1}Both peaks present
Synthetic DifficultyModerateModerateHigh
Biological ApplicationsROS scavengingDNA gyrase inhibitionMulti-target potential

Research Implications

This compound represents a promising candidate for further research in drug development due to its dual pharmacophore system:

  • Multi-target Potential: The combination of quinazolinone and isoindolinone scaffolds allows interaction with diverse biological targets.

  • Synthetic Versatility: Modifications at various positions on both moieties can optimize activity and reduce toxicity.

Further studies should include:

  • In vitro testing against cancer cell lines (e.g., MCF-7, HCT-116).

  • Antioxidant assays like DPPH or ABTS.

  • In silico docking studies to predict binding affinities with key enzymes.

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